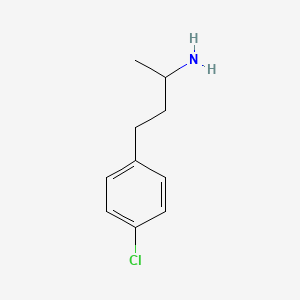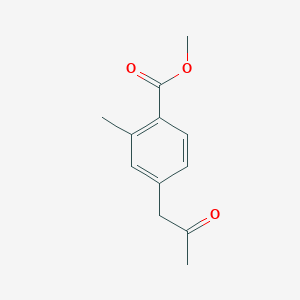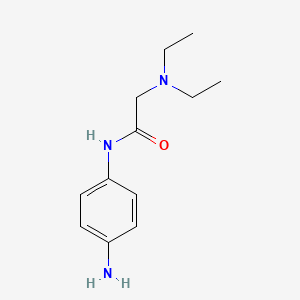
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
概要
説明
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a synthetic organic compound known for its unique structure and chemical properties. The presence of the hexyloxy group attached to a phenyl ring, combined with the triazine core, renders it a compound of interest in various scientific fields.
準備方法
Synthetic routes and reaction conditions: The preparation of 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves a multi-step synthesis. The initial step often includes the alkylation of 3-hydroxyphenyl compounds with hexyl bromide in the presence of a base to introduce the hexyloxy group. This is followed by a series of condensation reactions where appropriate intermediates react under controlled conditions to form the triazine ring structure.
Industrial production methods: Industrial-scale production leverages optimized reaction pathways, incorporating catalysts and reagents to enhance yield and purity. The key industrial processes involve temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidation reactions, particularly at the alkyl and phenyl groups.
Reduction: : Reduction of the triazine ring can lead to the formation of different triazine derivatives.
Substitution: : The presence of various substituents allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often involve halides and appropriate catalysts.
Major products formed from these reactions: Depending on the type of reaction, the major products can range from hydroxylated derivatives to fully reduced triazines and various substituted analogs.
科学的研究の応用
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine finds its applications across multiple domains:
Chemistry: : As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Potential use in bioassays and as a probe in molecular biology.
Medicine: : Research into its pharmacological properties for drug development.
Industry: : Utilized in the creation of advanced materials and in polymer science.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. The pathways involved include modulation of enzyme activity or altering receptor function, which can influence biological pathways and physiological responses.
類似化合物との比較
Compared to other compounds with similar structural motifs, such as those with different alkyl or aryl groups, 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine offers unique reactivity and physical properties. Similar compounds include:
1-(3-(Methoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
1-(3-(Ethoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
These analogs highlight the impact of different substituents on the compound's overall behavior and applications.
特性
IUPAC Name |
1-(3-hexoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-4-5-6-7-11-23-14-10-8-9-13(12-14)22-16(19)20-15(18)21-17(22,2)3/h8-10,12H,4-7,11H2,1-3H3,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWGOAUOQPFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=NC(=NC2(C)C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)



![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)




